![molecular formula C11H10F3N5OS B2772953 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 271798-73-3](/img/structure/B2772953.png)
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Tetrazoles are a class of compounds that have a five-membered ring structure with four nitrogen atoms and one carbon atom . They are known for their stability and versatility in various applications, including medicinal chemistry, agriculture, and photography .
Synthesis Analysis
The most common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition between a nitrile and an azide . This process can be performed under eco-friendly conditions, such as using water as a solvent, moderate conditions, non-toxic materials, easy extractions, and low cost .Molecular Structure Analysis
The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive upon shock .Physical And Chemical Properties Analysis
Tetrazoles are known for their thermal stability, with decomposition temperatures ranging from 171 to 270 °C . They also have high densities and high positive heats of formation .Scientific Research Applications
Medicinal Chemistry and Drug Development
MTTA serves as a promising scaffold for drug design due to its unique structure. Researchers have explored its potential as a bioisostere of carboxylic acids, leveraging its near-pKa values. The planar tetrazole ring facilitates receptor-ligand interactions by stabilizing electrostatic repulsion. Additionally, MTTA’s lipid solubility allows it to penetrate cell membranes effectively. Notably, it has demonstrated antibacterial, antifungal, antitumor, analgesic, and anti-inflammatory activities .
Materials Science and Coordination Chemistry
MTTA participates in the formation of intriguing coordination complexes. For instance, its reaction with Cd2+ ions yields a three-dimensional honeycomb framework with hexagonal tubular channels. These materials hold promise for applications in gas storage, catalysis, and molecular recognition .
Angiotensin II Receptor Modulation
MTTA derivatives have been investigated for their pharmacological properties. For example, TCV-116, a related compound, affects angiotensin II receptors. However, further research is needed to fully understand MTTA’s role in this context .
Computational Chemistry and Molecular Modeling
Researchers have employed MTTA as a platform for virtual screening and drug discovery. Its diverse chemical properties make it an interesting candidate for computational studies.
Mechanism of Action
Safety and Hazards
Future Directions
The future of tetrazole research is promising, with potential applications in various fields. For example, a novel, metal-free process for the challenging synthesis of 2- (3-methyl-1 H -1,2,3,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5OS/c1-19-10(16-17-18-19)21-6-9(20)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYOHIHESUZJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
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